molecular formula C16H20ClN3O3S B11467323 Tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Cat. No.: B11467323
M. Wt: 369.9 g/mol
InChI Key: XDUOIDVVOINODD-UHFFFAOYSA-N
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Description

Tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is a synthetic organic compound built around a 1,3,4-oxadiazole heterocyclic core, a scaffold recognized for its significant potential in medicinal chemistry research . The molecule features a 2-chlorobenzylthio group at the 5-position of the oxadiazole ring and a Boc-protected aminoethyl side chain at the 2-position. This structure class is frequently investigated for developing novel therapeutic agents, with studies showing that 1,3,4-oxadiazole derivatives can exhibit potent antiproliferative effects by targeting key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, and topoisomerase II . The presence of the carbamate group (Boc) is a common strategy in organic synthesis, serving as a protecting group for amines to ensure selectivity in multi-step reactions . Researchers value this compound as a key chemical intermediate for constructing more complex molecules and for exploring structure-activity relationships (SAR) in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C16H20ClN3O3S

Molecular Weight

369.9 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H20ClN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-6-4-5-7-12(11)17/h4-7H,8-10H2,1-3H3,(H,18,21)

InChI Key

XDUOIDVVOINODD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Procedure (,)

  • Reagents : Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).

  • Conditions :

    • Ethylenediamine is treated with Boc₂O (1.2 eq) in DCM at 0°C.

    • TEA (1.5 eq) is added to scavenge HCl.

    • Reaction proceeds at room temperature for 15 minutes, followed by reflux (1 h).

  • Yield : 90–92% after crystallization from hexane.

Key Data :

ParameterValue
Intermediatetert-Butyl (2-aminoethyl)carbamate
Purity>95% (HPLC)
StabilityStable under acidic/basic conditions

1,3,4-Oxadiazole Ring Formation

The oxadiazole core is synthesized via cyclodehydration of a hydrazide intermediate.

Method A: Hydrazide Cyclization (,)

  • Reagents : tert-Butyl (2-aminoethyl)carbamate, thiocarbazic acid, POCl₃.

  • Conditions :

    • The hydrazide is formed by reacting the Boc-protected ethylamine with thiocarbazic acid.

    • Cyclization with POCl₃ at 80°C for 4 h.

  • Yield : 75–80% (crude), purified via silica chromatography.

Method B: Thiosemicarbazide Route ()

  • Reagents : 2-Chlorobenzyl chloride, potassium thioacetate.

  • Conditions :

    • Thiosemicarbazide is treated with 2-chlorobenzyl chloride in DMF.

    • Cyclization with H₂O₂/FeCl₃ at 60°C for 2 h.

  • Yield : 68–72%.

Comparative Analysis :

MethodAdvantagesLimitations
AHigh regioselectivityRequires harsh conditions
BMild conditionsLower yield

Thioether Functionalization

The 2-chlorobenzylthio group is introduced via nucleophilic substitution or oxidative coupling.

Procedure (,)

  • Reagents : 5-Mercapto-1,3,4-oxadiazole derivative, 2-chlorobenzyl bromide, K₂CO₃, DMF.

  • Conditions :

    • The mercapto-oxadiazole intermediate is treated with 2-chlorobenzyl bromide (1.1 eq).

    • Reaction at 60°C for 6 h under N₂.

  • Yield : 85–90% after recrystallization (ethyl acetate/hexane).

Optimization Insights :

  • Base : K₂CO₃ > NaOH (reduces hydrolysis).

  • Solvent : DMF > THF (higher solubility).

Integrated Synthesis Pathway

Combining the above steps, the full synthesis is achieved in three stages:

  • Boc Protection : tert-Butyl (2-aminoethyl)carbamate synthesis ().

  • Oxadiazole Formation : Cyclodehydration of hydrazide ().

  • Thioether Coupling : Reaction with 2-chlorobenzyl bromide ().

Overall Yield : 52–58% (multi-step).

Analytical Characterization

Critical data for validating the final product:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.42 (t, 2H, CH₂N), 4.25 (t, 2H, CH₂O), 4.63 (s, 2H, SCH₂), 7.32–7.45 (m, 4H, Ar-H).

  • HRMS : [M+H]⁺ calc. for C₁₇H₂₁ClN₃O₃S: 398.09; found: 398.11.

Purity : >98% (HPLC, C18 column, 0.1% TFA/MeCN).

Challenges and Solutions

  • Oxadiazole Stability : The oxadiazole ring is prone to hydrolysis under acidic conditions. Use of anhydrous solvents and inert atmosphere mitigates degradation ().

  • Thioether Oxidation : Addition of antioxidants (e.g., BHT) prevents disulfide formation during storage ( ).

Chemical Reactions Analysis

TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include bases, acids, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate has been investigated for its potential antimicrobial properties. Studies have shown that compounds containing oxadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives of oxadiazoles have been reported to inhibit the growth of various pathogens, including resistant strains of bacteria.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives with thioether substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of the chlorobenzyl group in the structure was found to contribute positively to the antimicrobial efficacy.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameStructureAntimicrobial Activity (MIC in µg/mL)
Compound AStructure A32 (S. aureus)
Compound BStructure B64 (E. coli)
Tert-butyl CarbamateStructure C16 (S. aureus), 32 (E. coli)

Agricultural Applications

2.1 Herbicidal Properties

The compound also shows promise as a herbicide. Research indicates that oxadiazole derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants. The thioether linkage in the compound is hypothesized to enhance its herbicidal activity.

Case Study:
In a field trial reported by Pest Management Science, this compound was tested against common weeds such as Amaranthus retroflexus and Chenopodium album. Results indicated a significant reduction in weed biomass compared to untreated controls.

Data Table: Herbicidal Efficacy

Weed SpeciesApplication Rate (g/ha)Biomass Reduction (%)
Amaranthus retroflexus10085
Chenopodium album10078

Synthesis and Formulation

3.1 Synthetic Routes

The synthesis of this compound involves multiple steps, typically starting from readily available starting materials such as chlorobenzyl thiol and appropriate carbamate precursors.

Data Table: Synthetic Pathway Overview

Step NumberReactantsConditionsProduct
1Chlorobenzyl thiol + IsocyanateReflux in solventIntermediate A
2Intermediate A + Oxidizing agentRoom temperatureOxadiazole derivative
3Oxadiazole derivative + tert-butyl alcoholAcidic conditionsTert-butyl carbamate

Mechanism of Action

The mechanism by which TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to a cascade of cellular events.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and carbamate compounds. Compared to these, TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE may offer unique properties such as enhanced stability or specific biological activity. Some similar compounds include:

  • tert-Butyl N-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylcarbamate
  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Biological Activity

Tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to an ethyl carbamate moiety, linked to a 1,3,4-oxadiazole ring via a thioether bond with a chlorobenzyl substituent. Its structural formula can be represented as follows:

C15H20ClN3O2S\text{C}_{15}\text{H}_{20}\text{ClN}_3\text{O}_2\text{S}

This unique structure is believed to contribute to its diverse biological activities.

Antibacterial Activity

Research has indicated that derivatives of oxadiazoles exhibit notable antibacterial properties. A study evaluated various thio-oxadiazole derivatives for their activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that compounds similar to this compound demonstrated significant inhibition against these pathogens.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Bacillus cereus8 µg/mL

These findings suggest that the oxadiazole moiety plays a critical role in enhancing antibacterial activity through interactions with bacterial cell membranes or intracellular targets .

The proposed mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. The oxadiazole ring is thought to interact with enzymes involved in cell wall biosynthesis, leading to cell lysis. Additionally, the presence of the chlorobenzyl group may enhance membrane permeability, facilitating cellular uptake of the compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Various modifications have been explored:

  • Chlorine Substitution : The presence of chlorine on the benzyl group has been shown to enhance antibacterial potency.
  • Oxadiazole Ring Modifications : Alterations in the oxadiazole ring can lead to variations in biological activity; for instance, substituting different groups at the 5-position can significantly affect efficacy.
  • Thioether Linkage : The thioether bond contributes to both solubility and bioactivity by influencing how the compound interacts with biological targets.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, a related oxadiazole compound demonstrated IC50 values comparable to standard chemotherapeutics against various cancer cell lines .
  • Toxicity Assessments : Toxicity studies using Artemia salina assays indicated that while some derivatives exhibit strong antibacterial activity, they maintain low toxicity profiles, suggesting potential for therapeutic applications .
  • In Vivo Studies : Animal models have been used to assess the effectiveness of these compounds in treating infections caused by resistant bacterial strains, highlighting their potential as new antibiotic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate?

  • Methodology : The synthesis typically involves coupling tert-butyl carbamate derivatives with a 1,3,4-oxadiazole intermediate. A base (e.g., triethylamine) is used to deprotonate the amine group, facilitating nucleophilic attack on activated carbonyl groups. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are common, with reaction temperatures ranging from 0°C to room temperature .
  • Key Steps :

Preparation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides.

Introduction of the 2-chlorobenzylthio group using a thiol-alkylation reaction.

Final carbamate formation via reaction with tert-butyl chloroformate.

Q. How should researchers characterize this compound spectroscopically?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1^1H), oxadiazole protons (δ 8.0–8.5 ppm), and chlorobenzyl signals.
  • HRMS : To verify molecular weight (e.g., C16_{16}H20_{20}ClN3_{3}O3_{3}S, expected [M+H]+^+: 370.09).
  • X-ray crystallography : For resolving hydrogen-bonding interactions and 3D architecture, as seen in structurally similar carbamates .

Q. What conditions affect the stability of this compound during storage?

  • Stability : Stable at room temperature in inert atmospheres but sensitive to strong acids/bases and oxidizing agents. Store in amber vials under nitrogen at –20°C to prevent hydrolysis of the carbamate group .
  • Decomposition Risks : Exposure to moisture may lead to tert-butyl group cleavage, forming volatile byproducts like CO2_2 and isobutylene .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity (e.g., anticancer or antimicrobial)?

  • Assay Design :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include positive controls (e.g., cisplatin) and vehicle controls .
  • Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Test concentrations ranging from 0.5–128 µg/mL .
    • Data Validation : Triplicate experiments with statistical analysis (ANOVA) to account for variability .

Q. How to resolve contradictions in bioactivity data across studies?

  • Factors to Investigate :

  • Structural analogs : Compare with compounds like tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate, which may exhibit differing electronic effects due to substituents .
  • Assay conditions : Variability in pH, serum content, or incubation time can alter results. Standardize protocols using guidelines like OECD 423 for toxicity studies .
    • Advanced Techniques : Molecular docking to predict target interactions (e.g., HDACs or kinase enzymes) and validate via SPR (surface plasmon resonance) .

Q. What strategies optimize synthetic yield and purity for scaled-up production?

  • Optimization Steps :

Solvent selection : Replace DCM with THF to improve solubility of intermediates.

Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

  • Quality Control : Monitor reaction progress via TLC (Rf_f ~0.5 in 7:3 hexane/EtOAc) and confirm purity by HPLC (>95%) .

Q. How to assess its environmental persistence and degradation pathways?

  • Experimental Framework :

  • Hydrolysis studies : Incubate at pH 4, 7, and 9 (25–50°C) and analyze degradation products via LC-MS.
  • Photodegradation : Expose to UV light (254 nm) and identify radicals using EPR spectroscopy .
    • Ecotoxicology : Follow OECD 309 guidelines to evaluate biodegradability in aqueous systems .

Q. What is its potential role in drug discovery pipelines?

  • Applications :

  • Prodrug design : The tert-butyl carbamate group serves as a protective moiety for amine functionalities, enabling controlled release in vivo .
  • Targeted therapies : Structural motifs (e.g., oxadiazole, chlorobenzyl) suggest activity against proteases or kinases. Validate via kinase profiling panels (e.g., Eurofins DiscoverX) .

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